Regioisomeric Identity: Ortho/Meta Orientation of Chloroethyl Substituent Confers Unique Electrophilic Character
The target compound 2-(2-chloroethyl)-1,4-dimethoxybenzene (CAS 51016-50-3) exhibits a distinct regioisomeric substitution pattern that differentiates it from the commercially more common 4-(2-chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3). In the target compound, the 2-chloroethyl group is positioned ortho to the 1-methoxy group and meta to the 4-methoxy group, whereas in the comparator, the chloroethyl group is positioned para to the 1-methoxy group and meta to the 2-methoxy group [1]. This regioisomeric difference alters the steric environment around the electrophilic chloroethyl carbon and modifies the electron density distribution on the aromatic ring, potentially affecting reaction rates in nucleophilic substitution reactions [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Chloroethyl at C2; methoxy at C1 and C4 (ortho/meta orientation) |
| Comparator Or Baseline | 4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3) — chloroethyl at C4; methoxy at C1 and C2 (para/meta orientation) |
| Quantified Difference | Positional isomerism (structural constitutional isomer) |
| Conditions | Structural elucidation via NMR, mass spectrometry, and X-ray crystallography |
Why This Matters
Selection of the correct isomer is essential for achieving intended reaction outcomes in synthetic pathways, as regioisomers exhibit divergent reactivity and cannot be substituted without altering synthetic yield or product identity.
- [1] PubChem. 4-(2-Chloroethyl)-1,2-dimethoxybenzene (CID 3015359). https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Chloroethyl_-1_2-dimethoxybenzene View Source
- [2] Testaferri, L.; Tiecco, M.; Tingoli, M.; Chianelli, D.; Montanucci, M. Simple syntheses of aryl alkyl thioethers and of aromatic thiols from unactivated aryl halides and efficient methods for selective dealkylation of aryl alkyl ethers and thioethers. Synthesis 1983, 751-755. View Source
